Cas no 149709-63-7 ((2S,4S)-Sacubitril)

(2S,4S)-Sacubitril structure
Nome del prodotto:(2S,4S)-Sacubitril
(2S,4S)-Sacubitril Proprietà chimiche e fisiche
Nomi e identificatori
-
- LCZ 696 Impurity C
- (2S,4S)-Sacubitril
- Sacubitril Impurity C
- 4-(((2S,4S)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid
- [1,1'-Biphenyl]-4-pentanoic acid, γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl-, ethyl ester, [S-(R*,R*)]- (9CI)
- [1,1'-Biphenyl]-4-pentanoic acid, gamma-[(3-carboxy-1-oxopropyl)amino]-alpha-methyl-, alpha-ethyl ester, (alphaS,gammaS)-
- Sacubitril-(2S,4S)-Isomer calcium salt
- AKOS030528363
- alpha-Ethyl (alphaS,gammaS)-gamma-[(3-carboxy-1-oxopropyl)amino]-alpha-methyl[1,1'-biphenyl]-4-pentanoate
- 4-(((2S,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoicacid
- I+/--Ethyl (I+/-S,I(3)S)-I(3)-[(3-carboxy-1-oxopropyl)amino]-I+/--methyl[1,1a(2)-biphenyl]-4-pentanoate
- CS-0009335
- Sacubitril, (2S,4S)-
- UTU8FGY2BV
- 149709-63-7
- 4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
- SCHEMBL18059568
- HY-78841
- 3-{[(2S,4S)-1-{[1,1'-biphenyl]-4-yl}-5-ethoxy-4-methyl-5-oxopentan-2-yl]carbamoyl}propanoic acid
- AS-80403
- DA-60289
- DTXSID901127620
- [1,1'-Biphenyl]-4-pentanoic acid, gamma-[(3-carboxy-1-oxopropyl)amino]-alpha-methyl-, ethyl ester, [S-(R*,R*)]-
- Sacubitril (SS) diastereomer
-
- Inchi: 1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m0/s1
- Chiave InChI: PYNXFZCZUAOOQC-UWJYYQICSA-N
- Sorrisi: O(CC)C([C@@H](C)C[C@@H](CC1C=CC(C2C=CC=CC=2)=CC=1)NC(CCC(=O)O)=O)=O
Proprietà calcolate
- Massa esatta: 411.20457303 g/mol
- Massa monoisotopica: 411.20457303 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 12
- Complessità: 550
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 92.7
- Peso molecolare: 411.5
(2S,4S)-Sacubitril Informazioni sulla sicurezza
- Condizioni di conservazione:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(2S,4S)-Sacubitril Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | S080915-1mg |
(2S,4S)-Sacubitril |
149709-63-7 | 1mg |
$204.00 | 2023-05-17 | ||
MedChemExpress | HY-78841-1mg |
(2S,4S)-Sacubitril |
149709-63-7 | 1mg |
¥1900 | 2024-04-20 | ||
Ambeed | A223378-1mg |
4-(((2S,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid |
149709-63-7 | 98+% | 1mg |
$290.0 | 2024-06-01 | |
A2B Chem LLC | AA74911-1mg |
4-(((2S,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid |
149709-63-7 | 95% | 1mg |
$105.00 | 2024-04-20 | |
MedChemExpress | HY-78841-5mg |
(2S,4S)-Sacubitril |
149709-63-7 | 5mg |
¥7900 | 2024-04-20 | ||
TRC | S080915-5mg |
(2S,4S)-Sacubitril |
149709-63-7 | 5mg |
$ 821.00 | 2023-09-06 | ||
TRC | S080915-2.5mg |
(2S,4S)-Sacubitril |
149709-63-7 | 2.5mg |
$ 437.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S882166-5mg |
(2S,4S)-Sacubitril |
149709-63-7 | ≥98% | 5mg |
¥6,800.00 | 2022-09-28 | |
Aaron | AR001MNF-5mg |
[1,1'-Biphenyl]-4-pentanoic acid, γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl-, α-ethyl ester, (αS,γS)- |
149709-63-7 | 96% | 5mg |
$1064.00 | 2025-01-21 | |
1PlusChem | 1P001MF3-5mg |
[1,1'-Biphenyl]-4-pentanoic acid, γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl-, α-ethyl ester, (αS,γS)- |
149709-63-7 | 5mg |
$735.00 | 2023-12-21 |
(2S,4S)-Sacubitril Letteratura correlata
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
149709-63-7 ((2S,4S)-Sacubitril) Prodotti correlati
- 87949-12-0(1-(4-Fluorophenyl)-3-aminopyrazole)
- 158510-68-0(3-amino-3-2-(methylsulfanyl)phenylpropanoic acid)
- 2137247-34-6((2R)-2-amino-2-(2-cyanocyclohexyl)acetic acid)
- 1807885-20-6(tert-butyl N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate)
- 109716-55-4(Cyclopropanecarboxylicacid, 2-(hydroxymethyl)-, ethyl ester, (1S,2S)-)
- 2679813-11-5(rac-(3R,4S)-1-acetyl-3,4-dihydroxypyrrolidine-3-carboxylic acid)
- 1601986-04-2(2-Cyclopropyl-1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one)
- 2138239-96-8(rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl fluoride)
- 1178625-93-8(1-(Cyclopropylmethyl)-1H-imidazol-2-amine)
- 906258-69-3(Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:149709-63-7)(2S,4S)-Sacubitril

Purezza:99%/99%
Quantità:1mg/5mg
Prezzo ($):261.0/1084.0